molecular formula C17H18N6O B2552722 3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034332-47-1

3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2552722
CAS No.: 2034332-47-1
M. Wt: 322.372
InChI Key: QVWJOUHKCWXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds incorporating elements of the structure found in "3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" have been widely explored for their diverse chemical properties and potential applications in drug development and material science. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives has been reported, which exhibit moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). These syntheses involve reactions between different amino compounds and dimethylamino precursors, underlining the versatility and reactivity of dimethylamino-functionalized compounds in creating biologically active molecules.

Pharmacological Research

The structural motif present in "this compound" is reminiscent of many pharmacologically active compounds. For instance, substituted benzamides have been identified as potent and selective inhibitors of specific kinase activity, highlighting their significance in the development of novel therapeutics (Borzilleri et al., 2006). These compounds' ability to selectively inhibit biological targets makes them valuable in designing drugs for treating various diseases, including cancer and chronic conditions.

Material Science

Compounds with dimethylamino groups and heterocyclic structures are also of interest in material science for the synthesis of novel polymers and functional materials. For example, the preparation of new aromatic polymers containing triazine rings and long alkyl side chains has been explored, demonstrating the utility of heterocyclic compounds in developing materials with specific properties (Lin et al., 1990). These materials' solubility and thermal stability are of particular interest for applications in coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals and their mechanisms of action often involve binding to specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, particularly in the field of medicine. Given the presence of functional groups and rings that are common in many pharmaceuticals, it could be of interest for the development of new drugs .

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22(2)16-5-3-4-13(10-16)17(24)19-11-14-12-23(21-20-14)15-6-8-18-9-7-15/h3-10,12H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJOUHKCWXAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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